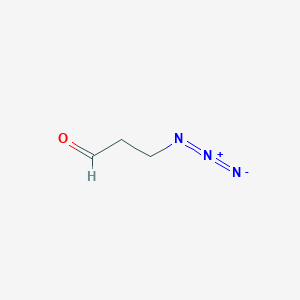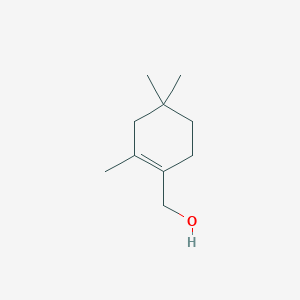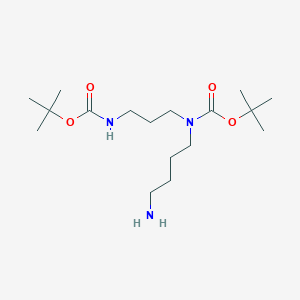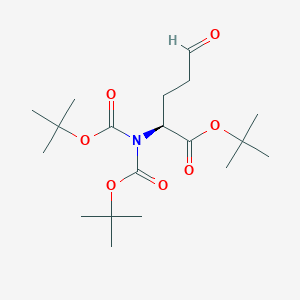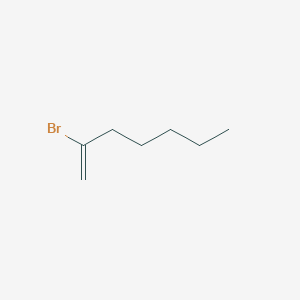
2-Bromo-1-heptene
Overview
Description
2-Bromo-1-heptene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
2-Bromo-1-heptene can be synthesized through several methods. One common synthetic route involves the reaction of 2-heptene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions . Another method involves the use of N-butylmagnesium bromide and 2,3-dibromopropene .
Chemical Reactions Analysis
2-Bromo-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can react with halogens like bromine to form vicinal dibromides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkynes.
Common reagents used in these reactions include N-bromosuccinimide, benzoyl peroxide, and various bases like sodium ethoxide .
Scientific Research Applications
2-Bromo-1-heptene is utilized in scientific research for various purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It is used in the preparation of polymers with specific properties.
Medicinal Chemistry: Researchers use it to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-heptene in chemical reactions often involves the formation of a cyclic halonium ion intermediate. This intermediate undergoes nucleophilic attack, leading to the formation of anti-addition products . The bromine atom in this compound can also participate in substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
2-Bromo-1-heptene can be compared with other brominated alkenes, such as 1-bromo-2-heptene and 3-bromo-1-heptene. These compounds share similar reactivity patterns but differ in the position of the bromine atom and the double bond. The unique position of the bromine atom in this compound makes it a valuable intermediate in specific synthetic pathways .
Properties
IUPAC Name |
2-bromohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBDZMUDSZLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455742 | |
| Record name | 2-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3252-91-3 | |
| Record name | 2-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Pent-4-en-1-yloxy)methyl]benzene](/img/structure/B1279034.png)
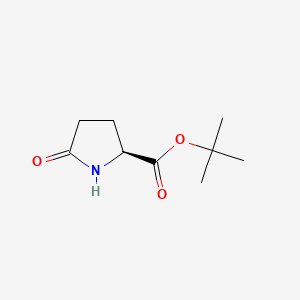
![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

